molecular formula C10H8O2 B073928 2-[(E)-2-(furan-2-yl)ethenyl]furan CAS No. 1439-19-6

2-[(E)-2-(furan-2-yl)ethenyl]furan

Cat. No.: B073928
CAS No.: 1439-19-6
M. Wt: 160.17 g/mol
InChI Key: AMVKSLDIFMJFIG-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(Furan-2-yl)ethenyl]furan is a high-value synthetic organic compound characterized by its two furan rings connected by an ethenyl bridge in the (E) configuration. This structure makes it a promising building block in organic synthesis and medicinal chemistry research. Key Research Applications: Pharmaceutical Intermediate: This compound serves as a key synthetic precursor for the development of novel therapeutic agents. Furan-containing compounds are extensively studied for their diverse physiological activities, including potential anticancer, antimicrobial, and antitumor properties . The rigid, planar structure and extended conjugation system make it a valuable scaffold for creating molecules that can interact with biological targets. Building Block for Heterocyclic Chemistry: The molecule is an excellent substrate for constructing more complex heterocyclic systems. Its reactive furan rings and double bond allow for further functionalization and cyclization, enabling the synthesis of sophisticated polyheterocyclic architectures that are prevalent in many bioactive natural products and drugs . Material Science Research: As a conjugated organic molecule, it holds potential for application in material science. Its structure suggests possible utility in the development of organic semiconductors, fluorescent markers, or novel polymers, leveraging the electronic properties of the furan rings . Research Value: The primary value of this compound lies in its versatility as a synthon. Its defined (E) stereochemistry provides a geometrically constrained template, which is critical for structure-activity relationship (SAR) studies in drug discovery. Researchers can utilize this compound to develop new synthetic methodologies or to create libraries of derivatives for biological screening. Handling and Usage: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) before use and handle the compound in a appropriately controlled laboratory environment using proper personal protective equipment (PPE).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1439-19-6

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

2-[(E)-2-(furan-2-yl)ethenyl]furan

InChI

InChI=1S/C10H8O2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5+

InChI Key

AMVKSLDIFMJFIG-AATRIKPKSA-N

SMILES

C1=COC(=C1)C=CC2=CC=CO2

Isomeric SMILES

C1=COC(=C1)/C=C/C2=CC=CO2

Canonical SMILES

C1=COC(=C1)C=CC2=CC=CO2

Synonyms

2,2'-[(E)-1,2-Ethenediyl]difuran

Origin of Product

United States

Advanced Synthetic Methodologies for 2 E 2 Furan 2 Yl Ethenyl Furan and Its Derivatives

Strategies for the Formation of the (E)-Ethenyl Linkage

The creation of the C-C double bond with a specific (E)-stereochemistry is a critical aspect of synthesizing 2-[(E)-2-(furan-2-yl)ethenyl]furan. Several powerful synthetic methods are employed to achieve this, including classic olefination reactions and modern transition-metal-catalyzed cross-couplings.

Wittig-Type and Horner-Wadsworth-Emmons Reactions in Ethenyl Furan (B31954) Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, and it is particularly effective for producing (E)-alkenes. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the reaction of a furfurylphosphonate with furan-2-carbaldehyde.

The HWE reaction offers several advantages over the traditional Wittig reaction. alfa-chemistry.com The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium (B103445) ylides, and the water-soluble phosphate (B84403) byproduct is easily removed from the reaction mixture. alfa-chemistry.comwikipedia.org The reaction generally favors the formation of the (E)-isomer, which is a key requirement for the target compound. wikipedia.orgorganic-chemistry.org The stereoselectivity is influenced by the steric bulk of the substituents and the reaction conditions. youtube.com

An intramolecular Wittig-type reaction has also been utilized for the synthesis of highly functionalized furans. organic-chemistry.org This approach involves the in-situ generation of phosphorus ylides which then undergo cyclization. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira) for Ethenylfuran Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Heck and Sonogashira reactions are particularly relevant for the synthesis of ethenylfurans. wikipedia.orglibretexts.org

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org To synthesize this compound, one could envision a Heck coupling between a 2-halofuran and 2-vinylfuran. The reaction typically proceeds with high trans selectivity. organic-chemistry.org The Heck reaction has been successfully applied to the arylation of 2,3-dihydrofuran, demonstrating its utility in functionalizing furan rings. nih.gov

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction could be employed to first synthesize a furan-containing alkyne, which could then be further elaborated to the desired ethenylfuran. The Sonogashira coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.orgwikipedia.org

Gold-Catalyzed Hydroarylation and Cycloisomerization Approaches

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the formation of heterocyclic compounds like furans. researchgate.net Gold catalysts, being alkynophilic Lewis acids, can activate alkyne functionalities towards nucleophilic attack. acs.org

Gold-catalyzed hydroarylation involves the addition of an aromatic C-H bond across a carbon-carbon multiple bond. A proposed mechanism for the gold(III)-catalyzed hydrofurylation involves a "concerted electrophilic ipso-substitution" (CEIS), where a gold(III)-furyl σ-bond acts as a nucleophile. acs.org

Gold-catalyzed cycloisomerization of substrates containing both furan and alkyne moieties can lead to the formation of various fused and substituted furan derivatives. nih.govnih.govacs.org For instance, the intramolecular cycloisomerization of α-yne-furans can selectively yield cyclic α,β-unsaturated aldehydes or ketones. nih.gov Furthermore, gold-catalyzed cascade reactions, such as Friedel-Crafts/furan-alkyne cycloisomerizations, have been developed to produce arylated (Z)-enones or -enals with high stereoselectivity under mild conditions. acs.org These methodologies highlight the versatility of gold catalysis in constructing complex furan-containing molecules.

Copper-Mediated Annulation and Coupling Methodologies

Copper-catalyzed reactions provide another avenue for the synthesis of substituted furans. These methods often involve annulation or coupling strategies.

Copper-mediated annulation of alkyl ketones with α,β-unsaturated carboxylic acids has been shown to be a facile and regioselective method for preparing 2,3,5-trisubstituted furans. acs.orgnih.gov Another approach involves the copper-catalyzed intramolecular annulation of 2-fluorophenylacetylene derivatives to synthesize functionalized benzo[b]furans. beilstein-journals.org A copper-catalyzed radical addition of acetophenones to alkynes also provides access to multisubstituted furans through direct C(sp3)-H bond functionalization. organic-chemistry.org More recently, a copper-catalyzed intramolecular cascade reaction of conjugated enynones has been developed to produce furan-tethered benzocyclobutenes. acs.org

Copper-catalyzed coupling reactions are also employed in furan synthesis. For example, a combination of triazole-gold and copper catalysts enables a one-pot, three-step cascade reaction of propargyl alcohol and alkyne to produce substituted furans. organic-chemistry.orgnih.gov

Multi-Component Reactions (MCRs) Incorporating Furan-2-carbaldehyde Precursors

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.net Furan-2-carbaldehyde is a valuable building block in such reactions.

For example, furan-2-carbaldehyde N,N-dimethylhydrazones can participate in Diels-Alder cycloadditions. acs.org Another example is the furan-thiol-amine (FuTine) multicomponent reaction, where the oxidation of furan to cis-2-butene-1,4-dial allows for the one-pot formation of 3-thio-N-substituted pyrroles upon addition of a thiol and an amine. researchgate.net The synthesis of furan-based derivatives has also been achieved through the reaction of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one with primary aromatic amines. mdpi.com

Chemo- and Regioselective Synthesis of Furan Derivatives

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of highly functionalized furans, as the furan ring can undergo various reactions at different positions. nih.gov

Several strategies have been developed to address this challenge. For instance, a cobalt(II)-based metalloradical catalysis system allows for the regioselective synthesis of polyfunctionalized furans through the intermolecular radical cyclization of acetylenes with acceptor/acceptor-substituted diazo reagents. nih.gov The selective synthesis of furan-ring nitrogenous compounds has been achieved from 5-hydroxymethylfurfural (B1680220) using a Cu(OAc)2/TS-1 catalyst, where the solvent and reaction temperature control the selectivity towards either the nitrile or the amide. rsc.org

A protocol for the synthesis of highly functionalized furans via a catalytic intramolecular Wittig reaction using catalytic amounts of phosphine (B1218219) oxide and triethylamine (B128534) has been reported, demonstrating excellent chemoselectivity. organic-chemistry.org Furthermore, a DBU-mediated ring expansion of 2-acyl-3-arylcyclopropane-1,1-dicarbonitriles provides a regioselective route to multisubstituted furan derivatives. nih.gov The dearomatization of the furan ring via electrocyclic ring-closure offers another pathway to functionalized furans. acs.org

Below is a table summarizing various synthetic methodologies for furan derivatives:

Methodology Key Features Reactants Products
Horner-Wadsworth-Emmons Reaction High (E)-selectivity, water-soluble byproduct. alfa-chemistry.comwikipedia.orgPhosphonate carbanions, aldehydes/ketones. wikipedia.org(E)-Alkenes. wikipedia.org
Heck Reaction Palladium-catalyzed, high trans selectivity. organic-chemistry.orgUnsaturated halides/triflates, alkenes. wikipedia.orgSubstituted alkenes. wikipedia.org
Sonogashira Reaction Palladium/copper co-catalyzed, mild conditions. wikipedia.orgTerminal alkynes, aryl/vinyl halides. wikipedia.orgConjugated enynes, arylalkynes. libretexts.org
Gold-Catalyzed Cycloisomerization Activation of alkynes towards nucleophilic attack. acs.orgFuran-ynes. acs.orgFused furan derivatives. nih.govacs.org
Copper-Mediated Annulation Regioselective formation of substituted furans. acs.orgnih.govAlkyl ketones, α,β-unsaturated carboxylic acids. acs.orgnih.gov2,3,5-Trisubstituted furans. acs.orgnih.gov
Multi-Component Reactions (MCRs) High efficiency and atom economy. researchgate.netFuran-2-carbaldehyde, amines, thiols, etc. acs.orgresearchgate.netComplex furan derivatives. mdpi.com

Strategies for 2,5-Disubstituted Furan Architectures

The construction of 2,5-disubstituted furan rings is a cornerstone for the synthesis of the target compound and its analogues. Various methodologies have been developed to achieve this substitution pattern efficiently.

One common approach involves the Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds as precursors. nih.gov However, the preparation of unsymmetrical 1,4-dicarbonyls can be a lengthy process. nih.gov To circumvent this, transition-metal-catalyzed methods have emerged as powerful alternatives. Catalysts based on copper, palladium, gold, and nickel have been successfully employed in the synthesis of 2,5-disubstituted furans. tandfonline.comnih.govorganic-chemistry.org For instance, a nickel-catalyzed methodology has been developed for preparing these structures from aryl or alkyl iodides and calcium carbide, offering good to excellent yields and a broad substrate scope. tandfonline.com

Another innovative strategy involves a one-pot synthesis from γ-ketoacids. This method proceeds through the in-situ formation of allenoates, followed by enolization and cyclization to afford the 2,5-disubstituted furan derivatives. researchgate.net Palladium catalysis has also been shown to be highly efficient in synthesizing a wide range of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org

Furthermore, a straightforward method involves the reaction of 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene or furan itself with an acylating or alkylating reagent. google.comgoogle.com This approach is noted for its simplicity, high efficiency, and the high purity of the resulting products. google.com

The following table summarizes some of the key synthetic approaches to 2,5-disubstituted furans:

Method Starting Materials Catalyst/Reagent Key Features
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsAcid or baseTraditional method, can be lengthy for unsymmetrical products. nih.gov
Nickel Catalysis Aryl/alkyl iodides, Calcium carbideNickel catalystGood to excellent yields, broad substrate scope. tandfonline.com
One-Pot from γ-Ketoacids γ-Ketoacids, Chloroformate-In-situ formation of allenoates, good for levulinic acid derivatives. researchgate.net
Palladium Catalysis Enyne acetatesPalladium catalyst, Lewis acidHighly efficient, wide range of products. organic-chemistry.org
Direct Acylation/Alkylation Furan or its bicyclic adductAcylating/alkylating reagentSimple, efficient, high purity products. google.comgoogle.com
Copper-Mediated Annulation Alkyl ketones, β-NitrostyrenesCopper catalystRegioselective, good yields. organic-chemistry.org
Gold-Catalyzed Cyclization 1,3-DiynesGold(I) catalystAccess to 2,5-diamidofurans and other derivatives. organic-chemistry.org

Methods for 2,4-Disubstituted Furan Derivatives

While the primary focus is on 2,5-disubstitution for the parent compound, the synthesis of 2,4-disubstituted furan derivatives is also of significant interest for creating structural diversity. These methods often involve intricate cyclization and rearrangement reactions.

A notable strategy utilizes hydroxyoxetanyl ketones as key intermediates. This approach involves a series of transformations including selective organo-catalyzed cross-ketol addition and a Bi(OTf)₃ catalyzed dehydrative cycloisomerization to form the furan ring. rsc.org

Another versatile method involves the reaction of 2,3-dibromo-1-phenylsulfonyl-1-propene with 1,3-diketones under basic conditions. acs.orgacs.org The resulting intermediate can be further functionalized at the 4-position before desulfonylation to yield the desired 2,4-disubstituted furan. acs.org This method has been successfully applied to the synthesis of naturally occurring furan compounds. acs.org

Acid-catalyzed rearrangement of oxiranyl ketones is another established route to 2,4-disubstituted furans. semanticscholar.org This can be achieved by first reacting acylacetylenes with benzotriazole (B28993) to form intermediates that are then converted to oxiranes. Subsequent treatment with acid promotes the rearrangement to the furan structure. semanticscholar.org

The following table highlights some synthetic routes to 2,4-disubstituted furans:

Method Starting Materials Key Intermediates Key Features
From Hydroxyoxetanyl Ketones Hydroxyoxetanyl ketones-Concise total synthesis of several natural products. rsc.org
Sulfone-Based Strategy 2,3-Dibromo-1-phenylsulfonyl-1-propene, 1,3-DiketonesSulfonylated furansAllows for elaboration at the 4-position. acs.orgacs.org
Oxiranyl Ketone Rearrangement Acylacetylenes, BenzotriazoleOxiranesAcid-catalyzed rearrangement to form the furan ring. semanticscholar.org
Cobalt-Catalyzed Cyclization Phenylacetylene, Diazo reagents-Regioselective formation of polysubstituted furans. nih.gov

Stereoselective Approaches to (E)-Configured Ethenes

The formation of the ethenyl bridge with a specific (E)-configuration is critical for the synthesis of this compound. Several classic and modern olefination reactions are employed to achieve this stereoselectivity.

The Wittig reaction is a fundamental method for alkene synthesis. iitk.ac.inbyjus.commnstate.edu It involves the reaction of a phosphorus ylide with an aldehyde or ketone. iitk.ac.inlibretexts.org While versatile, the stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides tend to favor the formation of (E)-alkenes. organic-chemistry.org

A widely used and often more E-selective alternative is the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgorganic-chemistry.org This reaction employs phosphonate carbanions, which are generally more nucleophilic and less basic than the corresponding phosphonium ylides. wikipedia.org The HWE reaction typically provides excellent selectivity for the (E)-alkene, and the water-soluble phosphate byproduct is easily removed, simplifying purification. organic-chemistry.orgalfa-chemistry.com Modifications to the HWE reaction, such as the Still-Gennari conditions, can be used to favor the (Z)-isomer when needed. nrochemistry.com

Recent advances in stereoselective synthesis have also provided other powerful tools. For example, the stereoselective synthesis of (3Z)- and (3E)-elatenynes, which are complex natural products containing substituted furan rings and enyne functionalities, showcases the application of advanced methods for controlling double bond geometry. nih.gov These can include protocols like the Keck allylation and cross-metathesis. nih.gov

Below is a comparison of common stereoselective olefination methods:

Reaction Reagents Typical Selectivity Advantages Limitations
Wittig Reaction Phosphorus ylide, Aldehyde/Ketone(Z) for non-stabilized ylides, (E) for stabilized ylides. organic-chemistry.orgWide functional group tolerance. byjus.comCan produce mixtures of isomers, byproduct can be difficult to remove. byjus.com
Horner-Wadsworth-Emmons (HWE) Reaction Phosphonate carbanion, Aldehyde/KetonePredominantly (E). wikipedia.orgorganic-chemistry.orgresearchgate.netHigh (E)-selectivity, water-soluble byproduct. organic-chemistry.orgalfa-chemistry.comLess effective for hindered ketones compared to some other methods. libretexts.org
Still-Gennari Modification Electron-withdrawing phosphonates, AldehydePredominantly (Z). nrochemistry.comAllows access to (Z)-alkenes with high selectivity. nrochemistry.comSpecific for certain types of phosphonates.

Derivatization and Functionalization of the Furan Core and Ethenyl Bridge

Once the core structure of this compound is assembled, further derivatization and functionalization can be carried out to modify its properties and explore its chemical space for various applications. nih.govnih.gov

Electrophilic Substitution Reactions on Furan Rings

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. chemicalbook.comnumberanalytics.com This reactivity is significantly higher than that of benzene. chemicalbook.com Electrophilic attack preferentially occurs at the 2- and 5-positions, as the carbocation intermediate formed is better stabilized by resonance involving the oxygen atom's lone pair. chemicalbook.compearson.compearson.comquora.com

Common electrophilic substitution reactions that can be performed on the furan rings of the target molecule and its derivatives include:

Halogenation: Furan reacts with halogens like bromine, typically under mild conditions, to yield substituted products. pearson.comyoutube.com

Nitration: Nitration can be achieved using reagents like acetyl nitrate (B79036) to introduce a nitro group onto the furan ring. youtube.com

Sulfonation: Sulfonation can be carried out using a sulfur trioxide-pyridine complex. youtube.com

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the furan ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. youtube.com

The high reactivity of the furan ring means that these reactions often proceed under milder conditions than those required for benzene. pearson.com

Functional Group Interconversions on Ethenyl Side Chains

The ethenyl bridge connecting the two furan rings can also be a site for chemical modification. While the double bond itself can undergo reactions like addition, it is often the functional groups attached to the furan rings that are modified, which can in turn influence the properties of the entire molecule.

A key aspect of functional group interconversions is the ability to transform one functional group into another, which is a fundamental concept in organic synthesis. vanderbilt.edu For instance, if the furan rings bear ester groups, these can be reduced to alcohols, which can then be converted to other functionalities like halides or ethers. Aldehyde or ketone groups on the furan rings, which might be precursors in the synthesis of the ethenyl bridge, can be oxidized to carboxylic acids or reduced to alcohols.

These transformations allow for the fine-tuning of the electronic and steric properties of the molecule, which is crucial for applications in areas like medicinal chemistry and materials science.

Ring-Opening and Rearrangement Reactions of Furan Moieties

The furan ring, despite its aromatic character, can undergo ring-opening reactions under certain conditions, particularly in the presence of acid. numberanalytics.commdpi.comyoutube.com This reactivity is a consequence of the lower resonance energy of furan compared to more stable aromatic systems like benzene. chemicalbook.com

Acid-catalyzed hydrolysis of furans can lead to the formation of 1,4-dicarbonyl compounds. youtube.com The susceptibility of the furan ring to opening is influenced by the substituents present. researchgate.net For example, the acid-catalyzed ring opening of furfuryl alcohol can lead to the formation of levulinic acid. mdpi.com In the context of polymers derived from furans, these ring-opening reactions can introduce ketone and ester functionalities into the polymer backbone. mdpi.com

In some cases, the ring-opening can be followed by a subsequent ring-closing reaction to form a different heterocyclic system. For example, N-(furfuryl)anthranilamides can undergo an acid-catalyzed recyclization, where the furan ring opens to a diketone intermediate which then reacts to form a pyrrolo[1,2-a] tandfonline.comchemicalbook.comdiazepine system. rsc.org

These ring-opening and rearrangement reactions provide pathways to acyclic compounds or different heterocyclic structures, expanding the synthetic utility of furan-containing molecules. numberanalytics.com

Electrochemical Transformations of Furan-Derived Compounds

Electrochemical methods offer a powerful and often more sustainable route for the synthesis and transformation of furan derivatives. These techniques utilize electricity to drive chemical reactions, frequently under mild, metal-free, and oxidant-free conditions. nih.gov

One prominent application is the intramolecular cyclization of furan precursors. For instance, the electrochemical oxidative cyclization of 2-alkynylphenol derivatives can produce a variety of substituted-benzo[b]furans. nih.gov This process, typically conducted in an undivided cell with platinum electrodes under galvanostatic electrolysis, proceeds efficiently at room temperature without the need for traditional oxidants, bases, or metal catalysts. nih.gov The methodology shows good functional group compatibility and can be scaled up for gram-scale synthesis. nih.gov

Electrochemical methods are also employed for coupling reactions. An example is the electrochemical oxidation of 2-methylfuran, which yields a cation radical that can react with other furan derivatives, such as 3-hexene-2,5-dione (derived from 2,5-dimethylfuran), to form more complex molecules. dntb.gov.ua This approach demonstrates how electrochemistry can trigger chain reactions for converting biomass-derived furan compounds into valuable chemical precursors. dntb.gov.ua

Furthermore, the electrocatalytic conversion of platform molecules like 5-hydroxymethylfurfural (HMF) and furfural (B47365) (FF) into value-added chemicals is a significant area of research. rsc.orgrsc.org These processes involve oxidation and reduction reactions to transform the functional groups on the furan ring. rsc.org For example, the complete electrooxidation of HMF can yield 2,5-furandicarboxylic acid (FDCA), a key monomer for producing renewable polyesters. researchgate.net The efficiency and selectivity of these transformations are influenced by factors such as the catalyst, electrolyte pH, and applied potential. rsc.org

A summary of representative electrochemical transformations of furan derivatives is presented below.

Starting MaterialProduct TypeReaction ConditionsKey Features
2-Alkynylphenol derivativesSelenylbenzo[b]furan derivativesGalvanostatic electrolysis, Pt electrodes, undivided cellOxidant-free, base-free, metal-free, room temperature. nih.gov
2-Methylfuran and 3-hexene-2,5-dioneC-C coupled furan derivativeElectrochemical oxidationTriggered chain reaction, conversion of biomass derivatives. dntb.gov.ua
5-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic acid (FDCA)Anodic electrooxidationProduction of renewable polymer precursors. researchgate.net
2,5-di-(2-thienyl)-furan (SOS)Poly(2,5-di-(2-thienyl)-furan) (PSOS)Anodic polymerization in ethanol (B145695)/LiClO4Synthesis of conductive polymers. researchgate.net

Catalytic Systems in Furan and Ethenylfuran Synthesis

Catalysis is central to the efficient synthesis of furans and ethenylfurans, including this compound. Various catalytic systems, involving metals, acids, bases, and photoredox catalysts, have been developed to construct and functionalize the furan ring and the ethenyl linkage.

Metal-Catalyzed Methodologies (Pd, Au, Cu, Fe)

Transition metals are widely used to catalyze the formation of furan derivatives from various acyclic precursors. researchgate.net These metals facilitate key bond-forming events, such as cyclizations and cross-coupling reactions.

Palladium (Pd): Palladium catalysts are effective for the synthesis of substituted furans. For example, furanyl halides can undergo Pd(0)-catalyzed cross-coupling reactions with alkenes to produce alkenyl-substituted furans, a direct route to compounds like this compound. researchgate.net Another application is the palladium-catalyzed direct arylation of 2-furaldehyde with aryl halides, which yields 5-aryl-2-formylfuran derivatives under mild conditions. organic-chemistry.org Furthermore, the one-pot alkoxycarbonylation of furfuryl alcohol, a biomass-derived building block, can be achieved using a homogeneous palladium catalyst to produce furanyl acetates. unive.it

Gold (Au): Gold catalysts, particularly HAuCl₄, are known to catalyze the cycloisomerization of 1-oxiranyl-2-alkynyl esters, leading to the formation of 2-(α-hydroxyalkyl)furans which can then dimerize to form difurylmethane derivatives under mild conditions. researchgate.net Gold(III) has also been shown to catalyze cascade reactions that provide efficient access to highly substituted furans. organic-chemistry.org

Copper (Cu): Copper catalysts, such as CuI, are used for the cycloisomerization of alkynyl ketones to produce 2-monosubstituted and 2,5-disubstituted furans. researchgate.net This method is compatible with both acid- and base-labile functional groups. researchgate.net Copper-catalyzed oxidative cyclization of aryl ketones with styrenes, using DMSO as both solvent and oxidant, provides a route to multiaryl-substituted furans from readily available starting materials. organic-chemistry.org

Iron (Fe): Iron is among the non-noble metals being explored for the upgrading of furan derivatives to reduce costs compared to precious metal catalysts. frontiersin.org For instance, Fe/Ni-derived carbon nanotubes have been developed as efficient single catalysts for both the anodic oxidation of HMF to FDCA and the cathodic reduction of CO₂. researchgate.net

The table below summarizes key metal-catalyzed reactions for furan synthesis.

Metal CatalystReaction TypeSubstratesProducts
Palladium (Pd)Cross-couplingFuranyl halides, AlkenesAlkenyl substituted furans. researchgate.net
Gold (Au)Cycloisomerization/Dimerization1-Oxiranyl-2-alkynyl estersDifurylmethane derivatives. researchgate.net
Copper (Cu)Oxidative CyclizationAryl ketones, StyrenesMultiaryl-substituted furans. organic-chemistry.org
Iron (Fe)Redox Catalysis5-Hydroxymethylfurfural (HMF)2,5-Furandicarboxylic acid (FDCA). researchgate.net

Acid and Base Catalysis in Condensation Reactions

Acid and base catalysis plays a crucial role in condensation reactions that are fundamental to the synthesis of the ethenyl bridge in compounds like this compound.

Base-catalyzed condensation reactions, such as the Knoevenagel condensation, are particularly relevant. For example, the synthesis of (E)-2-(2-nitroethenyl)furan is achieved through the condensation of furfural with nitromethane. nih.gov This reaction is catalyzed by a base, such as isobutylamine, and is a well-established method for forming a C=C double bond by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.gov This type of reaction is directly applicable to the synthesis of the ethenyl linkage between two furan rings.

Acid catalysis is also employed in furan synthesis. For instance, in a silver(I)-catalyzed reaction, p-toluenesulfonic acid is used to facilitate the conversion of alk-1-ynyl oxiranes into functionalized furans. organic-chemistry.org While not a direct condensation, this demonstrates the role of acids in promoting cyclization cascades to form the furan ring itself. Additionally, the conversion of biomass-derived HMF into valuable chemicals like 2,5-furandicarboxylic acid (FDCA) can be performed in the absence of a base by using catalysts supported on basic metal oxides, where the basicity of the support plays a key role in the selective oxidation. elsevierpure.com

Photoredox Catalysis in Furan Derivatives Synthesis

Photoredox catalysis has emerged as a powerful strategy for organic synthesis, enabling the formation of complex molecules under mild conditions using visible light. youtube.com This methodology has been successfully applied to the synthesis and functionalization of furan derivatives.

One approach involves the merger of photoredox catalysis with boron chemistry. Furan-derived boronate complexes can react with alkyl iodides under photoredox conditions to generate three-component alkylation products with high efficiency and stereospecificity. bris.ac.uk In this process, the boronate complex can act as a reductive quencher for the excited state of the photocatalyst, initiating a radical pathway that leads to the alkylation of the furan ring. bris.ac.uk

Dual catalysis systems combining photoredox and another catalyst are also effective. A photoredox/sulfide dual-catalysis system has been developed for the modular synthesis of multi-substituted furans. researchgate.net This method proceeds via the catalytic indirect reductive quenching of an Ir(III) photocatalyst. researchgate.net It allows for the synthesis of a diverse range of furan derivatives, demonstrating the versatility of this approach. researchgate.net

Furthermore, photoredox catalysis can be used for the direct functionalization of furan rings. For example, the direct radical hydromonofluoromethylation of substrates containing furan rings has been achieved using photoredox catalysis, although yields may be moderate compared to benzene-ring substrates. acs.org The proposed mechanism involves the generation of a •CFH₂ radical, which then couples with a radical intermediate of the substrate. acs.org

Catalytic SystemReaction TypeSubstratesKey Features
Photoredox/BoronThree-component alkylationFuryl boronate complexes, Alkyl iodidesStereospecific, radical pathway, boronate acts as quencher. bris.ac.uk
Photoredox/SulfideModular furan synthesisVarious precursorsDual catalysis, indirect reductive quenching, synthesis of multi-substituted furans. researchgate.net
PhotoredoxHydromonofluoromethylationFuran-containing diketones, H₂CFSO₂NaDirect radical functionalization, visible light, mild conditions. acs.org

Isotope Labeling Techniques in Mechanistic Elucidation of Furan Reactions

Isotopic labeling is an indispensable tool for elucidating the mechanisms of chemical reactions. numberanalytics.com By replacing an atom in a reactant with one of its isotopes (e.g., ¹⁸O for ¹⁶O, or ²H for ¹H), chemists can trace the path of that atom through a reaction, providing definitive evidence for proposed pathways and intermediates. numberanalytics.comthieme-connect.de

A clear example of this technique in furan chemistry is the investigation of novel rearrangements of 4-benzoyl-5-phenylfuran-2,3-dione. iaea.org To confirm the proposed reaction pathway, researchers used oxygen-17 (¹⁷O) labeling. The furan-2,3-dione was synthesized with ¹⁷O labels placed at specific positions: either at the benzoyl and ring oxygens or at both exocyclic ring-carbonyl oxygens. iaea.org By analyzing the distribution of the ¹⁷O label in the reaction products using ¹⁷O NMR spectroscopy and mass spectrometry, they could confirm that the rearrangement proceeded through an intermediate where the two oxygen atoms of the lactone moiety became equivalent. iaea.org This type of experiment provides unambiguous evidence that would be difficult to obtain by other means.

The general principles of designing and interpreting isotopic labeling experiments are broadly applicable to furan chemistry. numberanalytics.com Key considerations include:

Choosing the right isotope: The isotope must be suitable for the analytical technique being used (e.g., NMR-active isotopes like ¹³C, ¹⁵N, ¹⁷O, or mass-distinguishable isotopes like ²H, ¹⁸O). numberanalytics.com

Strategic labeling: The label must be placed at a position that will provide the most information about the mechanistic step . numberanalytics.com

Analytical detection: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to detect the location of the isotope in the products. numberanalytics.com

By applying these techniques, researchers can distinguish between different potential reaction pathways, identify key intermediates, and understand the bonding and reactivity of molecules on catalyst surfaces, which is crucial for optimizing the synthesis of complex furan derivatives like this compound. numberanalytics.com

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography has been instrumental in determining the precise solid-state structure of 2-[(E)-2-(furan-2-yl)ethenyl]furan, revealing key details about its conformational preferences and how the molecules arrange themselves in a crystalline lattice.

The molecule adopts a nearly planar conformation in the solid state. The central ethylene (B1197577) bridge is in the trans configuration, which is the thermodynamically more stable arrangement. The two furan (B31954) rings are oriented in an anti conformation relative to each other. This planarity is a consequence of the extensive π-conjugation across the molecule, which favors a flat geometry to maximize orbital overlap. The torsion angles between the furan rings and the vinyl group are relatively small, further indicating the planarity of the molecule.

The crystal packing of this compound is primarily governed by weak intermolecular interactions. While classical hydrogen bonds are absent due to the lack of traditional donor and acceptor groups, the structure is stabilized by a network of C–H···O and C–H···π interactions. These interactions, although individually weak, collectively contribute to the stability of the crystal lattice.

Furthermore, the planar nature of the molecules facilitates π-π stacking interactions between the electron-rich furan rings and the ethenyl bridge of adjacent molecules. These stacking interactions are a significant feature of the crystal packing, with the molecules arranging in a herringbone pattern.

Hirshfeld surface analysis has been employed to visualize and quantify these intermolecular contacts. The analysis reveals that H···H contacts are the most abundant, followed by C···H/H···C and O···H/H···O contacts, which is characteristic of molecules primarily held together by van der Waals forces. The presence of distinct red spots on the dnorm map indicates the locations of the aforementioned C–H···O and C–H···π interactions.

Table 1: Selected Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.862(3)
b (Å)7.634(4)
c (Å)10.335(5)
β (°)105.45(2)
Volume (Å3)445.7(4)
Z2
Calculated Density (g/cm3)1.259

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy provides valuable insights into the structure and dynamics of this compound in solution.

The 1H NMR spectrum of this compound is characterized by signals in the aromatic and olefinic regions. The protons of the furan rings appear as distinct multiplets, while the vinyl protons give rise to doublets with a large coupling constant (typically > 15 Hz), which is characteristic of a trans configuration of the double bond.

The 13C NMR spectrum shows signals for the furan and vinyl carbons. The chemical shifts of these carbons are consistent with a conjugated π-system. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) have been used to unambiguously assign all the proton and carbon signals.

The large coupling constant observed for the vinyl protons in the 1H NMR spectrum confirms that the trans stereochemistry of the ethenyl linkage is retained in solution. While NMR provides information on the average conformation in solution, the observed data is consistent with the planar conformation found in the solid state, suggesting that this low-energy conformation is also predominant in solution.

Table 2: 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound in CDCl3

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
H3/H3'6.35 (dd, J = 3.4, 1.9 Hz)108.5
H4/H4'6.42 (dd, J = 3.4, 0.9 Hz)111.8
H5/H5'7.38 (dd, J = 1.9, 0.9 Hz)143.2
Vinyl H6.95 (d, J = 16.2 Hz)125.7
C2/C2'-152.1
Vinyl C-127.9

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, has been used to identify the characteristic functional groups and to provide a "fingerprint" of the this compound molecule.

The IR spectrum shows characteristic bands for the furan ring, including C-H stretching vibrations around 3100 cm-1, C=C stretching vibrations in the 1600-1500 cm-1 region, and C-O-C stretching vibrations around 1015 cm-1. A strong band around 960 cm-1 is attributed to the out-of-plane C-H bending of the trans-alkene, which is a diagnostic peak for this stereoisomer.

The Raman spectrum complements the IR data. Due to the molecule's symmetry, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The C=C stretching of the central double bond is typically a strong band in the Raman spectrum, appearing around 1640 cm-1.

Table 3: Key Vibrational Frequencies (cm-1) for this compound

Vibrational ModeIR Frequency (cm-1)Raman Frequency (cm-1)
Furan C-H Stretch~3120~3125
Alkene C=C Stretch~1640~1642
Furan Ring C=C Stretch~1580, ~1470~1585, ~1475
trans-Alkene C-H Out-of-Plane Bend~960Not prominent
Furan Ring BreathingNot prominent~1020
Furan C-O-C Stretch~1015~1018

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. In the analysis of this compound (C₁₀H₈O₂), electron ionization (EI) mass spectrometry would be employed. The molecular weight of this compound is approximately 160.17 g/mol , and thus its mass spectrum is expected to show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 160.

The fragmentation of this compound is guided by the stability of the furan rings and the nature of the ethenyl linker. The fragmentation pathways for furan and its derivatives are well-documented. researchgate.net Aromatic systems like furan tend to produce a strong molecular ion peak due to their stability. libretexts.org The fragmentation process for furan itself often involves the loss of a hydrogen atom or more complex rearrangements. researchgate.net For ethers, fragmentation commonly occurs at the C-C bond alpha to the oxygen atom. libretexts.org

Upon ionization, the molecular ion of this compound can undergo several characteristic fragmentation reactions. The extended conjugation provides stability, but cleavage at specific points can lead to the formation of stable fragment ions. The most abundant cations observed in the mass spectrum of furan are the parent ion (C₄H₄O⁺) and the C₃H₃⁺ fragment. researchgate.net Similar fragmentation patterns can be anticipated for this more complex molecule.

Key fragmentation pathways would likely include:

Cleavage of the vinylic bond: This could lead to the formation of a furanoyl-type cation or other stable resonance-stabilized ions.

Loss of neutral molecules: Ejection of small, stable neutral molecules like carbon monoxide (CO, 28 Da) or formaldehyde (B43269) (CH₂O, 30 Da) is a common pathway for furan-containing compounds.

Formation of the furyl cation: Cleavage could result in the formation of a furyl cation (C₄H₃O⁺) at m/z 67 or a substituted version thereof.

The analysis of these fragments provides a fingerprint that helps in the structural confirmation of the molecule. The precise fragmentation pattern can be elucidated by comparing the obtained spectrum with mass spectral libraries or by using high-resolution mass spectrometry to determine the elemental composition of each fragment ion. imreblank.ch

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z ValueProposed Fragment Ion/StructureInterpretation
160[C₁₀H₈O₂]⁺Molecular Ion (M⁺)
131[C₉H₇O]⁺Loss of a formyl radical (•CHO)
105[C₇H₅O]⁺Cleavage leading to a benzoyl-like cation structure
95[C₅H₃O₂]⁺Furanoyl cation with a vinyl substituent
67[C₄H₃O]⁺Furyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. fiveable.me This technique is particularly useful for analyzing compounds with chromophores, which are the parts of a molecule responsible for light absorption.

The structure of this compound contains an extensive system of conjugated double bonds. This system, which includes the two furan rings and the interconnecting ethenyl (vinyl) bridge, acts as a single large chromophore. In conjugated systems, the π electrons are delocalized across multiple atoms, which leads to a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me

Due to this reduced energy gap, less energy is required to excite an electron. Consequently, the molecule absorbs light at longer wavelengths, a phenomenon known as a bathochromic shift (or red shift). fiveable.me The primary electronic transitions observed in the UV-Vis spectrum of this compound are π → π* transitions, which are characteristic of conjugated π systems. These transitions involve the promotion of an electron from a π bonding orbital (HOMO) to a π* anti-bonding orbital (LUMO). The presence of oxygen atoms also introduces the possibility of n → π* transitions, involving the non-bonding electrons on the oxygen, but these are typically much weaker in intensity compared to the π → π* transitions in highly conjugated molecules.

The absorption spectrum is expected to show one or more strong absorption bands in the UV region, likely extending towards the visible part of the spectrum due to the significant conjugation. The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation. The high intensity of the absorption (a large molar absorptivity, ε) is a hallmark of an allowed π → π* transition in a conjugated system. The planarity of the (E)-isomer ensures effective orbital overlap across the molecule, maximizing the conjugation effect and leading to strong absorption at longer wavelengths.

Table 2: Electronic Transitions for this compound

Type of Electronic TransitionInvolved OrbitalsExpected Wavelength RegionCharacteristics
π → πHOMO (π bonding) to LUMO (π anti-bonding)Long UV to Visible (e.g., >250 nm)High intensity (large molar absorptivity, ε); indicative of the extensive conjugated system. fiveable.me
n → πNon-bonding (n) orbital of oxygen to LUMO (π anti-bonding)Shorter UV wavelengthsLow intensity; often obscured by the much stronger π → π* transition.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of a molecular system, offering deep insights into its geometry and electronic characteristics.

Density Functional Theory (DFT) has become a standard and widely-used computational method for investigating the properties of organic molecules. It offers a favorable balance between computational cost and accuracy. For conjugated systems like 2-[(E)-2-(furan-2-yl)ethenyl]furan, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to predict the energy-minimized molecular structure. mdpi.comresearchgate.net

Table 1: Representative Theoretical Data Types from DFT Calculations

Calculated Parameter Significance for this compound
Optimized Bond Lengths Provides insight into the bonding character (single, double, partial double bond).
Optimized Bond Angles Defines the geometric shape and steric environment of the molecule.
Dihedral Angles Determines the degree of planarity or torsion between the furan (B31954) rings and the ethenyl bridge.

This table is a representation of data types obtained from DFT calculations on similar molecular structures.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation. ntnu.no While computationally more demanding than DFT, these methods are often used as benchmarks for high-accuracy calculations of molecular energies and properties. For a molecule like this compound, ab initio calculations could be used to obtain highly reliable data for its geometry and electronic transition energies, providing a reference against which results from more cost-effective DFT methods can be validated.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. ntnu.no It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. schrodinger.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. schrodinger.comacadpubl.eu A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. acadpubl.eu In conjugated molecules like this compound, the π-system leads to a smaller HOMO-LUMO gap compared to non-conjugated analogues. libretexts.org This gap is directly related to the electronic transitions of the molecule; the energy of the gap corresponds to the lowest energy electronic excitation possible. schrodinger.comlibretexts.org

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com Therefore, the energy and distribution of these orbitals are crucial for predicting how the molecule will interact with other species. For instance, in reactions with electrophiles, the HOMO is the key orbital involved. youtube.com The HOMO-LUMO gap can be calculated using DFT and is instrumental in designing molecules for applications in organic electronics, as it influences the optical and semiconducting properties. nih.govresearchgate.net As the length of a conjugated system increases, the HOMO-LUMO energy gap generally decreases, leading to absorption at longer wavelengths. libretexts.org

Table 2: Representative FMO Energies for Furan-Containing Molecules

Molecule/System HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Computational Method
Furan-based Imidazole Derivative acadpubl.eu -5.28 -1.27 4.01 B3LYP/6-31G(d,p)

This table presents data from related molecules to illustrate typical FMO energy values. Data for the specific title compound is not available in the search results.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. acadpubl.eu It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. acadpubl.euresearchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP map would likely show the most negative potential localized around the oxygen atoms of the furan rings due to their high electronegativity and lone pairs of electrons. The π-electron clouds of the furan rings and the ethenyl bridge would also contribute to regions of negative potential. Conversely, the hydrogen atoms would represent areas of positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the molecule's solid-state packing and material properties. researchgate.net

Conformational Landscape and Energy Minimization Studies

The conformational landscape of a molecule describes the different spatial arrangements of its atoms and their corresponding energies. For this compound, the primary conformational flexibility arises from the rotation around the C-C single bonds that connect the furan rings to the central ethene unit.

Computational energy minimization studies, typically performed using DFT, are used to identify the most stable conformer(s). researchgate.net For this molecule, the most stable conformation is expected to be the one where the π-systems of the furan rings and the ethene bridge are maximally conjugated, which corresponds to a planar or near-planar geometry. nih.gov Studies on similar furan-based oligomers and polymers confirm that planar configurations are energetically favored. researchgate.net Any significant deviation from planarity would disrupt the π-conjugation and increase the molecule's total energy, making that conformation less stable. The planarity of the molecular backbone is a key determinant for efficient charge transport in organic semiconductor applications. acs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

The prediction of spectroscopic parameters through computational methods has become a standard tool in chemical research. Techniques like Density Functional Theory (DFT) are widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies of molecules with a high degree of accuracy.

For furan and its derivatives, DFT methods, such as B3LYP, have been successfully applied to compute molecular geometries and harmonic vibrational frequencies. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT to calculate NMR chemical shifts (¹H and ¹³C). These calculations provide theoretical spectra that can be compared with experimental results to confirm molecular structures. For instance, studies on furan, 2-methylfuran, and 2,5-dimethylfuran (B142691) have shown that computed vibrational spectra and NMR shifts align well with observed data. The presence of electron-donating groups like methyl was found to increase the shielding of furan ring protons.

While specific computational studies providing a full data set for this compound are not readily found in the surveyed literature, the established methodologies allow for a reliable prediction. The process involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated. These correspond to the absorption bands in an IR spectrum.

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated, typically with the GIAO method. These are then converted into chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

The predicted values are crucial for assigning peaks in experimental spectra, especially for complex molecules where signals may overlap.

Table 1: Representative Predicted Spectroscopic Data Types

This interactive table illustrates the typical format for presenting predicted spectroscopic data. Note: The values below are hypothetical examples for illustrative purposes, as specific literature with this data for the target compound was not retrieved.

ParameterAtom/BondPredicted Value (Illustrative)
¹H NMR Chemical ShiftEthenyl Proton (C=C-H)6.8 - 7.2 ppm
¹³C NMR Chemical ShiftFuran C2145 - 150 ppm
¹³C NMR Chemical ShiftEthenyl Carbon (C=C)115 - 125 ppm
IR FrequencyC=C Stretch (Ethenyl)1620 - 1650 cm⁻¹
IR FrequencyC-O-C Stretch (Furan)1000 - 1100 cm⁻¹

Theoretical Mechanistic Studies of Reactions Involving Furan and Ethenylfuran Systems

Theoretical mechanistic studies investigate the step-by-step process of a chemical reaction, mapping out the energy landscape that connects reactants, transition states, and products. These studies are fundamental to understanding reaction feasibility, rates, and selectivity (regio- and stereoselectivity).

For furan and its derivatives, computational methods have been used to explore various reaction types:

Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a key reaction for furans. Theoretical studies have been conducted on the reaction between substituted furans and various dienophiles, like hexafluoro-2-butyne. These studies analyze the transition state energies to predict the feasibility and the endo/exo selectivity of the reaction under different conditions.

Photochemical Reactions: The interaction of molecules with light can lead to isomerizations or other transformations. The photochemical behavior of unsaturated dicarbonyl compounds related to furan precursors has been studied theoretically. These investigations use methods like the Complete Active Space Self-Consistent Field (CASSCF) to explore the potential energy surfaces of electronic excited states, elucidating the pathways for photoisomerization and oxidation.

Electrophilic Substitution: The reactivity of the furan ring towards electrophiles can be modeled to predict the most likely site of substitution. Studies comparing the reactivity of pyrrole (B145914), furan, and thiophene (B33073) have shown that the furan ring can be susceptible to attack, though it is generally less reactive than pyrrole in many electrophilic substitutions.

Reaction Chemistry and Transformation Pathways

Cycloaddition Reactions (e.g., [2+2], Diels-Alder)

The conjugated π-system of 2-[(E)-2-(furan-2-yl)ethenyl]furan, encompassing both the furan (B31954) rings and the central double bond, makes it a versatile substrate for various cycloaddition reactions. These reactions are crucial for constructing complex cyclic and polycyclic frameworks.

Paternò–Büchi Reactions with Carbonyls

The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, can be utilized with furan derivatives to form oxetanes. wikipedia.org While specific studies on this compound are not extensively detailed in the provided results, the general reactivity of furans in this reaction is well-established. For instance, the irradiation of benzophenone (B1666685) in the presence of furan yields the corresponding oxetane (B1205548) adduct. bgsu.edu The regioselectivity of this reaction is influenced by the frontier molecular orbitals, with the attack of the carbonyl oxygen typically occurring at the α-carbon of the furan ring. bgsu.edu The reaction of furan derivatives with various carbonyl compounds has been shown to produce oxetanes with varying degrees of regioselectivity and diastereoselectivity, which can be influenced by the substituents on both the furan and carbonyl components. bgsu.eduuni-koeln.de

Oxidation Reactions of the Furan Ring and Ethenyl Moiety

The furan rings and the central ethenyl double bond in this compound are susceptible to oxidation. Oxidation of the furan ring can lead to ring-opened products or other functionalized heterocycles. For instance, furan can be oxidized to maleic anhydride (B1165640). numberanalytics.com The ethenyl bridge is also a site for oxidative cleavage or epoxidation. The specific products of oxidation will depend on the oxidizing agent and reaction conditions employed.

Reduction Reactions of Furan Derivatives

The furan rings and the ethenyl double bond can undergo reduction, typically through catalytic hydrogenation. Reduction of the furan ring can yield dihydrofuran or tetrahydrofuran (B95107) derivatives. numberanalytics.com The selective reduction of the carbon-carbon double bond in the ethenyl bridge of similar furan-containing systems has been achieved using reagents like sodium borohydride (B1222165), leaving the furan ring intact. nih.gov However, for certain substituted furan derivatives, sodium borohydride can lead to decomposition. nih.gov The choice of reducing agent and conditions is therefore crucial for achieving the desired selectively reduced product.

Nucleophilic and Electrophilic Substitution Reactions

The electron-rich nature of the furan ring makes it highly susceptible to electrophilic substitution reactions. These reactions occur much more readily in furan than in benzene. chemicalbook.com Electrophilic attack preferentially occurs at the 2- and 5-positions of the furan ring, as the carbocation intermediate is better stabilized by resonance. chemicalbook.compearson.comquora.com Common electrophilic substitution reactions for furan include nitration, halogenation, and formylation. numberanalytics.com

Nucleophilic substitution on an unsubstituted furan ring is generally difficult due to the ring's electron-rich character. quimicaorganica.org However, the presence of electron-withdrawing groups on the ring can facilitate nucleophilic attack. quimicaorganica.org In the context of this compound, the furan rings are expected to readily undergo electrophilic substitution at the available 5 and 5' positions.

Oligomerization and Polymerization Mechanisms

Monomers containing furan and vinyl groups, such as 2-vinylfuran, can undergo polymerization through various mechanisms, including cationic, free-radical, and atom transfer radical polymerization (ATRP), to form poly(2-vinylfuran). In the case of this compound, the presence of the ethenyl linkage and the two furan rings suggests potential for both oligomerization and polymerization. Acid-catalyzed reactions of similar furan derivatives can lead to the formation of humin-like oligomeric compounds. nih.gov More controlled polymerization could potentially be achieved under specific conditions, leading to novel polymers with interesting electronic and material properties, as has been explored for alternating copolymers incorporating this difuryl-ethene unit. nih.gov Recently, furan-based methacrylate (B99206) oligomers have been synthesized for applications in stereolithography, demonstrating the ongoing interest in developing polymers from furan-containing building blocks. acs.org

Mechanism of Furan-Based Polymer Formation

The polymerization of this compound, often in conjunction with other monomers like diketopyrrolopyrrole (DPP), typically proceeds through a step-growth polymerization mechanism. Palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerization, are common methods employed for synthesizing alternating copolymers. researchgate.netchalmers.se These reactions are favored for their ability to create well-defined polymer architectures with controlled molecular weights and properties.

In a typical scenario, such as the synthesis of an alternating copolymer with a diketopyrrolopyrrole (DPP) unit, the process involves the coupling of a di-halogenated monomer with a di-organometallic monomer. For instance, a dibrominated DPP derivative can be reacted with a distannylated or diborylated form of this compound. scispace.comrsc.org

The generally accepted mechanism for these cross-coupling polymerizations involves a catalytic cycle with a palladium complex. This cycle can be broken down into three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the di-halogenated monomer (e.g., dibromo-DPP), inserting itself into the carbon-halogen bond. This step results in the formation of a Pd(II) intermediate.

Transmetalation: The organometallic monomer (e.g., the distannylated furan derivative in a Stille coupling) then reacts with the Pd(II) complex. The organic group from the organometin compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: In the final step, the two organic groups attached to the palladium center are coupled together, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

This cycle repeats, leading to the growth of the polymer chain. The specific properties of the resulting polymer, such as its electronic bandgap and charge carrier mobility, are influenced by the nature of the monomers and the planarity of the polymer backbone. rsc.orgnih.gov The incorporation of the furan rings from this compound can affect the polymer's conformation and electronic properties due to the unique characteristics of the furan heterocycle compared to more common thiophene (B33073) rings. researchgate.net

StepDescriptionKey Species Involved
1. Oxidative AdditionThe Pd(0) catalyst inserts into the C-X bond of the di-halogenated monomer.Pd(0) catalyst, Di-halogenated Monomer (e.g., Dibromo-DPP), Pd(II) intermediate
2. TransmetalationThe organometallic monomer transfers its organic group to the Pd(II) complex.Pd(II) intermediate, Organometallic Monomer (e.g., Distannyl-furan derivative), New Pd(II) complex
3. Reductive EliminationThe two organic groups on the Pd(II) complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst.New Pd(II) complex, Growing Polymer Chain, Pd(0) catalyst

Investigation of Intermediates and Transition States in Reaction Mechanisms

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species such as intermediates and transition states. For the palladium-catalyzed polymerization involving this compound, the key intermediates are the various palladium complexes formed during the catalytic cycle.

Intermediates:

Pd(0) Complex: The initial active catalyst, often stabilized by phosphine (B1218219) ligands.

Oxidative Addition Adduct: A square planar Pd(II) complex formed after the insertion of Pd(0) into the carbon-halogen bond of the electrophilic monomer.

Transmetalation Intermediate: A transient, often pentacoordinate, palladium species formed during the transfer of the organic group from the organometallic monomer.

Reductive Elimination Precursor: A Pd(II) complex containing both monomer units, which precedes the final bond-forming step.

Transition States:

The transition states in these catalytic cycles are high-energy structures that correspond to the energy maxima between the stable intermediates. For example:

Oxidative Addition Transition State: Involves the breaking of the carbon-halogen bond and the formation of two new bonds to the palladium center.

Transmetalation Transition State: The geometry of this transition state can be either open or cyclic, depending on the nature of the reactants, ligands, and solvent. It involves the transfer of the nucleophilic organic group to the palladium center.

Reductive Elimination Transition State: This is the point at which the new carbon-carbon bond is formed, and the palladium catalyst is released.

Catalytic Cycle StageIntermediate/Transition StateDescription
InitiationActive Pd(0) CatalystThe starting point of the catalytic cycle, typically a 14-electron species.
Oxidative AdditionOxidative Addition Transition StateA high-energy state where the C-X bond is breaking and Pd-C and Pd-X bonds are forming.
Pd(II) IntermediateA stable 16-electron square planar complex.
TransmetalationTransmetalation Transition StateCan be a cyclic or open structure where the organic group is transferred to palladium.
Di-organo-Pd(II) IntermediateA Pd(II) complex with both monomer units attached.
Reductive EliminationReductive Elimination Transition StateThe point of C-C bond formation.
Pd(0) Catalyst (regenerated)The catalyst is released to start a new cycle.

Applications in Materials Science and Polymer Chemistry

2-[(E)-2-(furan-2-yl)ethenyl]furan as a Building Block in Conjugated Polymers

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons. This delocalization is the source of their unique electronic and optical properties, making them suitable for applications in organic electronics. The donor-acceptor (D-A) copolymer approach is a powerful strategy for tuning the properties of these materials. researchgate.net In this design, electron-rich (donor) and electron-deficient (acceptor) units are alternated along the polymer chain, which can effectively lower the material's electronic bandgap. researchgate.net

This compound (FVF) serves as an excellent electron-donating building block in D-A copolymers. researchgate.netrsc.org Its structure is analogous to other donor units used in polymer synthesis, but its furan (B31954) components offer the advantage of being derivable from renewable biomass resources like furfural (B47365). rsc.orgresearchgate.net The integration of FVF into a polymer backbone has been shown to yield materials with promising semiconducting properties. rsc.org

A notable application of this compound is in the synthesis of alternating copolymers with diketopyrrolopyrrole (DPP), a widely used electron-acceptor unit known for promoting strong intermolecular aggregation and high charge carrier mobilities. researchgate.netrsc.org

Researchers have successfully synthesized D-A copolymers by combining FVF with DPP derivatives. researchgate.netrsc.org Two such polymers are:

P(FDPP-FVF) : poly(2,5-bis(2-decyltetradecyl)-3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione-b-(E)-1,2-di(furan-2-yl)ethene) rsc.org

P(ThDPP-FVF) : poly(2,5-bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione-b-(E)-1,2-di(furan-2-yl)ethene) rsc.org

These polymers were synthesized via a Stille coupling reaction, a common method for creating conjugated polymers. rsc.org The resulting copolymers possess good solubility, film-forming ability, and thermal stability, which are crucial for their processing and application in electronic devices. rsc.org

The copolymers incorporating this compound have demonstrated significant potential for use in organic electronic devices, particularly organic field-effect transistors (OFETs). rsc.org OFETs are fundamental components of modern electronics, and high-performance polymer semiconductors are essential for their fabrication.

In studies of solution-processable OFETs, both P(FDPP-FVF) and P(ThDPP-FVF) exhibited p-channel charge transport characteristics. rsc.orgrsc.org The performance of these materials in bottom-gate, bottom-contact transistor devices is summarized in the table below.

Performance of FVF-based Diketopyrrolopyrrole Copolymers in OFETs
PolymerHighest Hole Mobility (cm² V⁻¹ s⁻¹)On/Off RatioKey Structural Feature
P(FDPP-FVF)0.45Not specifiedDPP with furan side groups
P(ThDPP-FVF)0.24Not specifiedDPP with thiophene (B33073) side groups
PDPPF-TVT0.1310⁶–10⁷Furan-DPP with thienylenevinylene

Data sourced from multiple studies for comparison. rsc.orgrsc.org

The superior hole mobility of P(FDPP-FVF) highlights the effectiveness of the all-furan-based donor-acceptor design. rsc.org Investigations using atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) revealed that thermally annealed films of P(FDPP-FVF) possess high crystallinity and a small π-stacking distance of 3.47 Å. rsc.org This dense molecular packing is highly conducive to efficient charge transport between polymer chains, explaining the high mobility observed. rsc.org These results underscore that replacing traditional thiophene units with renewable furan-based blocks like FVF is a viable strategy for creating high-performance, sustainable semiconducting polymers. rsc.orgrsc.org

Integration into Novel Macromolecular Architectures

Beyond linear conjugated polymers, furan units are being integrated into more complex and novel macromolecular architectures to explore new material properties. One cutting-edge area is the on-surface synthesis of quasi-planar π-extended cycloparaphenylenes (CPPs). acs.org

In this approach, precursor molecules containing furan rings are deposited onto a gold surface (Au(111)). acs.org The surface acts as a template, guiding a series of reactions that form large, rigid, and highly conjugated macrocycles. acs.org The inclusion of furan rings in these structures serves multiple purposes:

It enhances the molecular rigidity, reducing rotational degrees of freedom. acs.org

The electron-donating nature of the oxygen atoms can modify the electronic structure of the macrocycle. acs.org

It helps to create a quasi-planar geometry that improves π-orbital overlap and conjugation around the entire ring. acs.org

This on-surface synthesis strategy allows for the creation of CPPs with varied sizes and defined structures that would be difficult to produce using traditional solution chemistry. acs.org These novel furan-containing architectures represent a new class of materials with potential for advanced applications in molecular electronics and charge transport due to their enhanced conjugation and structural rigidity. acs.org

Structure-Property Relationships in Furan-Containing Polymers

The performance of a polymer in any application is dictated by the relationship between its chemical structure and its resulting physical, electronic, and mechanical properties. For furan-containing polymers, several key structure-property relationships have been identified.

Electronic Properties and Bandgap Tuning : The use of furan-based units like this compound in D-A copolymers is a powerful tool for tuning electronic properties. researchgate.netresearchgate.net The combination of the electron-rich furan donor with a strong acceptor like DPP allows for precise control over the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, tunes the optical bandgap, which is critical for applications in transistors and solar cells. researchgate.netrsc.org For instance, the polymer PDPPF-TVT, which combines a furan-based DPP unit with a thienylenevinylene donor, exhibits a low optical bandgap of approximately 1.37 eV, making it effective at absorbing light in the near-infrared region. rsc.org

Crystallinity and Charge Transport : The geometry of the furan-containing monomer has a profound impact on the polymer's solid-state packing and, consequently, its charge transport capabilities. The FVF unit in P(FDPP-FVF) promotes a high degree of crystallinity and a close π-stacking distance (3.47 Å). rsc.org This ordered packing facilitates the hopping of charge carriers between polymer chains, leading to high hole mobility (0.45 cm² V⁻¹ s⁻¹). rsc.org This demonstrates that the specific structure of the furan building block directly influences the morphology and electronic performance of the final material.

Mechanical and Thermal Properties : The incorporation of rigid furan derivatives can significantly alter the mechanical and thermal properties of polymers. rsc.org In studies of copolymers made from renewable monomers, replacing a flexible component with a rigid furan-based diol resulted in a complete loss of elasticity and shape-memory capabilities. rsc.org This illustrates that the inherent stiffness of the furan ring can be leveraged to create materials with high thermal stability and rigidity, or it must be balanced with more flexible units to achieve elasticity. researchgate.net

Sustainability : A key advantage of using furan-based monomers is their potential for derivation from renewable biomass. rsc.orgresearchgate.net Monomers like this compound can be synthesized from furfural, which is produced from agricultural waste. rsc.org This provides a sustainable alternative to petroleum-based monomers, making furan-containing polymers an attractive option for developing greener electronic materials without compromising performance. rsc.org

Supramolecular Interactions and Self Assembly

Hydrogen Bonding Networks in Crystalline Architectures

While lacking conventional hydrogen bond donors, the crystal structure of 2-[(E)-2-(furan-2-yl)ethenyl]furan is stabilized by a network of weak C-H···O hydrogen bonds. In the crystalline state, the furan (B31954) ring's oxygen atom can act as a hydrogen bond acceptor, interacting with hydrogen atoms from the ethenyl bridge and adjacent furan rings of neighboring molecules.

In more complex derivatives, such as in the crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan, C-H···N and C-H···F hydrogen bonds, alongside C-H···π interactions, contribute to the formation of a robust tri-periodic network. nih.gov This highlights the versatility of furan-containing building blocks in forming diverse hydrogen-bonded architectures. The propensity of the furan oxygen to participate in such interactions is a key feature in the crystal engineering of furan-based materials.

Table 1: Crystallographic Data for this compound nih.gov

ParameterValue
FormulaC₁₀H₈O₂
Crystal SystemMonoclinic
Space GroupP b c n
a (Å)9.490
b (Å)11.322
c (Å)7.377
α (°)90
β (°)90
γ (°)90
Z4

Pi-Stacking Interactions and Aromatic Stacking Phenomena

The planar, electron-rich furan rings and the ethenyl bridge of this compound make it highly susceptible to π-stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent aromatic systems, are a dominant force in the crystal packing of many conjugated organic molecules.

In the solid state, molecules of this compound arrange in a parallel-displaced fashion to maximize attractive π-π interactions while minimizing electrostatic repulsion. The interplanar distance between stacked furan rings is a critical parameter for effective π-stacking. In a related furan-containing compound, 2,5-bis[(4-fluorophenyl)iminomethyl]furan, the interplanar spacing between co-parallel central furan rings is 3.2026 (11) Å, with a centroid-to-centroid offset of 3.1666 (16) Å. nih.gov While specific distances for this compound require detailed analysis of its crystal structure, similar values are anticipated.

The nature of the aromatic ring significantly influences the strength and geometry of π-stacking. Studies on thiophene-furan oligomers have shown that the sequencing of the aromatic units affects the planarity of the molecule, which in turn impacts the efficiency of π-stacking. arxiv.org In general, furan-containing oligomers tend to be more planar than their thiophene (B33073) counterparts, which can lead to more effective π-stacking and influence the material's electronic properties. In the crystal structure of a ferrocenyl derivative, (E)-1,2-diferrocenyl-1,2-bis(furan-2-yl)ethene, C-H···π interactions are also observed, linking the molecules into a three-dimensional network. nih.goviucr.orguzh.chresearchgate.net

Table 2: Key Parameters in π-Stacking Interactions

Interaction TypeTypical Distance Range (Å)Geometric Arrangement
π-π Stacking3.2 - 3.8Parallel-displaced, T-shaped, Sandwich
C-H···π2.5 - 3.5 (H to ring centroid)Hydrogen points towards the π-face

Self-Assembly Strategies for Ordered Materials

The inherent directionality and specificity of hydrogen bonding and π-stacking interactions make this compound a promising candidate for the bottom-up fabrication of ordered materials through self-assembly. By manipulating non-covalent interactions, it is possible to guide the spontaneous organization of these molecules into well-defined supramolecular structures such as nanofibers, vesicles, and crystalline thin films.

One common strategy involves the introduction of functional groups capable of forming strong, directional hydrogen bonds, such as amides or ureas, to the furan-vinylene backbone. This approach has been successfully employed with oligo(p-phenylene vinylene)s (OPVs), which are structurally analogous to furan-vinylene systems. researchgate.net For instance, OPVs functionalized with urea (B33335) groups can self-assemble into helical stacks, driven by a combination of hydrogen bonding and π-π interactions.

The solvent plays a crucial role in the self-assembly process, influencing the solubility of the molecules and mediating the intermolecular interactions. In non-polar solvents, π-π stacking is often the dominant driving force for aggregation, while in more polar environments, solvophobic effects and more specific interactions become more significant. The self-assembly of chiral oligo(methylene-p-phenylene-ethynylene)s into vesicle-like particles has been shown to be surprisingly independent of the hydrophobicity of the side chains and the solvent, driven primarily by π-π stacking and van der Waals interactions. researchgate.net

Furthermore, the introduction of perfluorinated aromatic rings can be used to induce arene-perfluoroarene interactions, providing another tool for controlling the self-assembly of furan-vinylene oligomers into gels with controlled fiber growth. researchgate.net These strategies, while demonstrated on analogous systems, provide a clear roadmap for the future development of self-assembled materials based on this compound with potential applications in organic electronics and sensor technology. The tendency of furan-containing oligomers to form helical structures at longer chain lengths also presents an avenue for creating chiral materials with unique optical properties. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(E)-2-(furan-2-yl)ethenyl]furan, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Multi-step synthesis is typically employed, involving controlled reaction conditions such as temperature (60–120°C), solvent selection (e.g., THF or DMF), and catalysts (e.g., palladium for cross-coupling reactions). Yield optimization requires monitoring via Thin Layer Chromatography (TLC) and purification through column chromatography. Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC ensures structural fidelity and purity >95% .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H NMR^1 \text{H NMR} identifies proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm, furan protons at δ 7.0–7.8 ppm). 13C NMR^{13} \text{C NMR} confirms carbon connectivity, distinguishing sp2^2-hybridized carbons (100–150 ppm).
  • UV-Vis Spectroscopy : Absorbance peaks (~250–300 nm) indicate π→π* transitions in conjugated ethenyl-furan systems.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 160 for C10_{10}H8_8O2_2) validate molecular weight .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its photophysical properties, and what methodologies assess this?

  • Methodological Answer : The conjugated ethenyl bridge enhances π-electron delocalization, red-shifting absorption/emission spectra. Time-Dependent Density Functional Theory (TD-DFT) calculations predict excited-state behavior, while solvent polarity studies (e.g., in ethanol vs. cyclohexane) quantify Stokes shifts. Time-resolved fluorescence spectroscopy (fs-ns resolution) measures radiative/non-radiative decay pathways .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points, solubility) for furan derivatives?

  • Methodological Answer : Discrepancies arise from impurities or measurement techniques. Validate data via:

  • DSC/TGA : Accurately determine melting/boiling points under inert atmospheres.
  • Chromatographic Purity Checks : Use HPLC with UV/RI detectors to exclude contaminants.
  • Collaborative Databases : Cross-reference NIST Standard Reference Data for consensus values .

Q. How can computational models predict the pharmacokinetic and toxicity profiles of this compound derivatives?

  • Methodological Answer : SwissADME predicts drug-likeness parameters (lipophilicity, solubility). Molecular docking identifies CYP enzyme interactions (e.g., CYP2C9 inhibition). Toxicity is assessed via ProTox-II for hepatotoxicity and Ames mutagenicity. Selectivity indices (SI) compare IC50_{50} values in cancer vs. normal cells (e.g., SI = 3.86 for Hep-G2/CC-1) .

Q. What in vitro assays evaluate the anticancer potential of this compound analogs, and how are selectivity indices determined?

  • Methodological Answer :

  • MTT Assay : Measures cell viability (24–72 hr exposure) in hepatoma (Hep-G2) and normal epithelial (CC-1) cells.
  • Apoptosis Markers : AO/EB staining detects nuclear fragmentation; caspase-3 activation confirms programmed cell death.
  • Selectivity Index (SI) : Calculated as SI=IC50 (normal cells)IC50 (cancer cells)\text{SI} = \frac{\text{IC}_{50}\ \text{(normal cells)}}{\text{IC}_{50}\ \text{(cancer cells)}}. A higher SI (>3) indicates therapeutic potential .

Q. How do structural modifications (e.g., introducing methoxy or hydroxyl groups) affect the bioactivity and material properties of such compounds?

  • Methodological Answer :

  • Bioactivity : Methoxy groups enhance lipophilicity (LogP +0.5), improving blood-brain barrier penetration. Hydroxyl groups increase hydrogen-bonding capacity, boosting solubility but reducing metabolic stability.
  • Material Properties : Substituents alter HOMO-LUMO gaps (calculated via DFT), modulating conductivity in organic semiconductors. For example, methoxy-substituted derivatives show red-shifted fluorescence for OLED applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.